Aluminum chromate

Corrosion Science Surface Engineering Aerospace Coatings

Substituting generic chromates risks coating failures, off-spec color, and catalytic selectivity loss. Aluminum chromate delivers application-specific performance. • Achieves 168-336+ hr salt spray resistance per MIL-DTL-5541 with clear variants that eliminate extra paint coats. • Maintains <100 mΩ/sq surface resistivity for EMI/RFI shielding on CNC-machined housings-unlike anodizing. • Forms 0.25-1.0 µm films that preserve thread and bore tolerances. • In CrOx/Al₂O₃ catalysts, specific Al-chromate surface species govern dehydrogenation selectivity vs. undesired hydrocracking.

Molecular Formula Al2Cr3O12
Molecular Weight 401.94 g/mol
Cat. No. B13798094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum chromate
Molecular FormulaAl2Cr3O12
Molecular Weight401.94 g/mol
Structural Identifiers
SMILES[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Al+3].[Al+3]
InChIInChI=1S/2Al.3Cr.12O/q2*+3;;;;;;;;;;6*-1
InChIKeyNINOVVRCHXVOKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes40 kg / 299 kg / 750 ml / 100 gm / 500 gm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Chromate for Corrosion Protection and Catalysis: A Procurement-Focused Technical Overview


Aluminum chromate, with the chemical formula Al₂(CrO₄)₃, is an inorganic compound primarily utilized in two distinct industrial domains: as a key component in chromate conversion coatings (CCCs) for corrosion protection of aluminum and its alloys, and as a surface species in chromium-on-alumina (CrOx/Al₂O₃) catalysts for hydrocarbon dehydrogenation [1][2]. In conversion coatings, it forms a thin, amorphous, hydrated gel-like layer that passivates the aluminum surface, providing a barrier against environmental degradation and serving as an excellent base for paint and adhesive adhesion [1]. In catalysis, specific aluminum chromate species, formed during catalyst preparation or operation, play a defined role in reaction pathways, particularly in the formation of byproducts [2]. Its properties are distinct from other chromates, such as zinc or strontium chromate, in terms of coating clarity, thermal stability, and catalytic selectivity, which are critical for specific industrial applications.

The Risks of Substituting Aluminum Chromate: Why In-Class Analogs Are Not Interchangeable


While all chromate compounds share a general corrosion-inhibiting mechanism based on the hexavalent chromium anion (CrO₄²⁻) [1], simply substituting one chromate salt for another is a high-risk procurement strategy that can lead to significant performance failures. Differences in cation chemistry (e.g., Al³⁺ vs. Zn²⁺ vs. Sr²⁺) dictate critical application-specific properties including coating color and opacity, thermal stability limits, electrical conductivity, and even specific catalytic selectivity [2][3]. For instance, the use of a colored zinc or strontium chromate primer can be entirely unsuitable for applications requiring a clear, paintable finish, leading to increased paint consumption and process inefficiencies [3]. Furthermore, in catalytic systems, the presence of aluminum chromate species versus bulk α-Cr₂O₃ or other chromium phases directly influences the reaction pathway, determining whether the process yields desired dehydrogenation products or undesired hydrocracking byproducts and coke [2]. These performance differentials, quantified below, demonstrate that aluminum chromate is not a generic commodity but a specialized material with unique, verifiable technical advantages.

Quantitative Evidence Guide: Verifiable Performance Differentiation of Aluminum Chromate


Superior Salt Spray Corrosion Resistance with a Clear, Paintable Finish

A specific formulation for an aluminum chromate conversion coating, as disclosed in US Patent US3982951A, provides a clear, non-yellow finish that withstands 336 hours of 5% neutral salt spray testing (ASTM B117) without any signs of corrosion [1]. This performance meets or exceeds the stringent requirements of MIL-C-5541A, Type 2 military specifications [1]. In contrast, conventional chromate conversion coatings (often based on zinc or strontium chromate formulations) are typically highly colored (yellow, brown, or blue), which is disadvantageous for applications requiring subsequent painting with light-colored or pastel paints [1].

Corrosion Science Surface Engineering Aerospace Coatings

Defined Catalytic Selectivity: Favoring Byproduct Formation Over Primary Dehydrogenation

In a comparative study of five distinct chromium species on a CrOx/Al₂O₃ dehydrogenation catalyst, redox aluminum-chromium-chromate(s) were found to be the least active species for the desired isobutane dehydrogenation reaction [1]. Their primary catalytic function was instead the formation of C₁–C₃ hydrocracking byproducts and coke [1]. The activity order for the five species was: non-redox Cr³⁺ on α-Cr₂O₃ > redox Cr³⁺ from 'isolated' aluminum chromates ∼ non-redox Cr³⁺ on amorphous Cr₂O₃ > 'isolated' non-redox Cr³⁺ ions/very small Cr₂O₃ clusters > redox aluminum-chromium-chromate(s) [1].

Heterogeneous Catalysis Petrochemistry Dehydrogenation

Precise Dimensional Control with Ultra-Thin Conversion Coatings

Aluminum chromate conversion coatings (Alodine/Chem Film) are characterized by an extremely thin film thickness, typically ranging from 0.25 to 1.0 µm (0.00001-0.00004 inches) [1]. This is significantly thinner than alternative surface treatments like anodizing, which produce oxide layers ranging from 10-25 µm for decorative Type II coatings to 25-100 µm for hardcoat Type III coatings [1].

Precision Manufacturing Surface Finishing Dimensional Metrology

Preservation of Electrical Conductivity in Corrosion-Resistant Coatings

Unlike anodized coatings, which act as electrical insulators, aluminum chromate conversion coatings are electrically conductive [1][2]. A key performance metric is its low surface resistivity, which is reported to be <100 mΩ/sq [1].

Electrical Engineering EMI Shielding Materials Science

Inherent Self-Healing Capability for Enhanced Long-Term Durability

Aluminum chromate conversion coatings exhibit a well-documented self-healing characteristic [1]. When the coating is scratched or abraded, soluble hexavalent chromium species from the surrounding, undamaged coating migrate to the exposed metal site, where they are reduced to form a new, protective chromium oxide/hydroxide layer, effectively 'healing' the defect and preventing localized corrosion [1][2]. This active protection mechanism is a defining feature of the class and is not present in barrier-only coatings like anodizing or many non-chromate alternatives.

Corrosion Science Materials Reliability Aerospace Maintenance

Procurement-Led Application Scenarios for Aluminum Chromate


Aerospace Primer and Corrosion Protection for Painted Components

In aerospace manufacturing and maintenance, components made from high-strength aluminum alloys (e.g., 2024-T3, 7075-T6) require robust corrosion protection and a reliable base for paint adhesion. Aluminum chromate conversion coatings, meeting or exceeding MIL-DTL-5541 standards for 168-336+ hours of salt spray resistance, are the benchmark for this purpose [1]. The clear coating variant (per US3982951A) is particularly valued for its ability to provide this high level of protection without imparting a strong yellow tint, which would otherwise require additional coats of primer or paint to cover, saving both material and labor costs [1].

High-Precision Electronic Enclosures and EMI/RFI Shielding

For CNC-machined aluminum housings used in electronics, telecommunications, and medical devices, maintaining tight dimensional tolerances and ensuring electrical continuity are paramount. The extremely thin nature of aluminum chromate conversion coatings (0.25-1.0 µm) ensures that critical features like threads, bores, and mating surfaces are not altered [2]. Furthermore, its electrical conductivity (surface resistivity <100 mΩ/sq) ensures effective EMI/RFI shielding and proper grounding, a function that is completely lost if the part were instead anodized [3][4].

Petrochemical Catalyst Research and Process Optimization

In the field of heterogeneous catalysis, particularly for the dehydrogenation of light alkanes to olefins, the identification and control of surface chromium species are critical. Research has definitively shown that the presence of 'aluminum-chromium-chromate' species on a CrOx/Al₂O₃ catalyst is correlated with low dehydrogenation activity and high selectivity for undesirable C₁-C₃ hydrocracking byproducts and coke [5]. This knowledge is essential for both catalyst manufacturers seeking to avoid this species during synthesis and for process engineers interpreting catalyst performance data to optimize reactor operations and catalyst regeneration cycles [5].

Architectural and General Industrial Finishing

Aluminum chromate conversion coatings are used as a cost-effective and highly reliable pretreatment for painted aluminum products in architectural, automotive, and general industrial applications. The coating provides an excellent adhesion base for liquid paints and powder coatings, significantly improving the durability and appearance of the final finish [1]. Its rapid, room-temperature application process (as fast as 1 minute per US3982951A) makes it highly suitable for high-volume production lines [1].

Technical Documentation Hub

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